molecular formula C12H8ClNO B1623699 (2-Chlorophenyl)(pyridin-3-yl)methanone CAS No. 42374-49-2

(2-Chlorophenyl)(pyridin-3-yl)methanone

Cat. No. B1623699
CAS RN: 42374-49-2
M. Wt: 217.65 g/mol
InChI Key: NPMCFDJRPUNFPJ-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a chemical compound with the CAS Number: 42374-49-2. It has a molecular weight of 217.65 and its IUPAC name is (2-chlorophenyl) (3-pyridinyl)methanone .


Molecular Structure Analysis

The InChI code for “(2-Chlorophenyl)(pyridin-3-yl)methanone” is 1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H . For more detailed molecular structure analysis, you may refer to the related papers .


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a liquid at room temperature. For more detailed physical and chemical properties, you may refer to the related resources .

Scientific Research Applications

Production and Optimization of Chiral Intermediates

A study by Ni, Zhou, and Sun (2012) explored the production of a chiral intermediate, crucial for the synthesis of the anti-allergic drug Betahistine, through the biotransformation reaction catalyzed by Kluyveromyces sp. This research demonstrated the potential of using microbial cells for the stereoselective reduction of ketones, highlighting a green and efficient method for producing pharmaceutical intermediates with high enantiomeric excess and yield in an aqueous two-phase system (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).

Molecular Structure and Activity Studies

Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic characteristics, quantum chemical aspects, and antimicrobial activity of a pyridine-containing compound. Their work provides insight into the potential pharmaceutical applications of such compounds, demonstrating their relevance in developing new therapeutic agents with specified molecular properties (C. Sivakumar et al., 2021).

Process Development and Synthesis

Kopach et al. (2010) described the development of efficient synthesis routes for producing an intermediate involved in the manufacture of an NK1-II inhibitor. Their work involved a telescoped ortho lithation/condensation/oxidation process, highlighting advancements in chemical synthesis and process optimization for pharmaceutical intermediates (M. Kopach et al., 2010).

Biological Evaluation and Docking Studies

Ravula et al. (2016) synthesized a series of pyrazoline derivatives, including compounds with a pyridinyl methanone moiety, and evaluated their anti-inflammatory and antibacterial activities. Their research contributes to the understanding of how structural variations in chemical compounds can influence their biological activities and therapeutic potential (P. Ravula et al., 2016).

Safety And Hazards

The safety information available indicates that “(2-Chlorophenyl)(pyridin-3-yl)methanone” has the hazard statements H302, H315, H319, H335 . For more detailed safety and hazards information, you may refer to the MSDS .

properties

IUPAC Name

(2-chlorophenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCFDJRPUNFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415447
Record name (2-chlorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(pyridin-3-yl)methanone

CAS RN

42374-49-2
Record name (2-chlorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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